(S)-Alpine borane
Overview
Description
(S)-Alpine borane is a chiral reducing agent synthesized from (-)-α-pinene via hydroboration. It is commonly represented as B(C6F5)3 and is part of the family of triarylboranes . These compounds exhibit strong Lewis acidity due to the electronegative fluorinated ligands attached to the boron center. The boron atom in this compound has a vacant p-orbital, making it an effective Lewis acid that readily accepts electrons from donor molecules .
Synthesis Analysis
The synthesis of this compound involves the hydroboration of (-)-α-pinene . This process introduces the boron atom into the pinene framework, resulting in the formation of the chiral reducing agent .
Molecular Structure Analysis
This compound has a polyhedral structure with three fluorinated phenyl groups attached to the central boron atom. The arrangement of these ligands around boron contributes to its strong Lewis acidity and reactivity .
Chemical Reactions Analysis
This compound acts as a Lewis acid catalyst in various chemical transformations. It can participate in reactions such as hydride abstraction, dehydrogenation, racemization, functionalization, and C–N bond cleavage. Its unique reactivity makes it a valuable tool in organic synthesis .
Physical and Chemical Properties Analysis
Scientific Research Applications
Asymmetric Reductions of Acetylenic Ketones :
- (S)-Alpine borane exhibits high stereoselectivity in the asymmetric reduction of hindered α,β-acetylenic ketones, as demonstrated by the synthesis of propargylic alcohols with very high enantiomeric excess using B-chlorodiisopinocampheylborane, a related reagent (Ramachandran, Teodorović, Rangaishenvi, & Brown, 1992).
Stereoselective Synthesis of Chirally Deuterated Compounds :
- Chirally deuterated (S)-D-(6-(2)H(1))glucose was synthesized using this compound, highlighting its utility in the stereoselective synthesis of complex molecules (Xu & Price, 2004).
- In another study, this compound was used for the stereocontrolled synthesis of 22-hydroxy-23-acetylenic steroids, an essential step in steroid side chain construction (Midland & Kwon, 1984).
Structure-Reactivity Studies in Organic Reactions :
- A study examined the structure-reactivity relationships in the reductions of d-benzaldehydes by this compound, providing insights into the mechanism of stereoselective reductions (Zhu, Reyes, & Meyer, 2009).
Synthesis of Optically Active Compounds :
- The synthesis of optically active α-silyl-substituted α-hydroxyacetic acids was achieved using this compound, demonstrating its utility in asymmetric reductions (Bolm, Saladin, Classen, Kas’yan, Veri, & Raabe, 2005).
Versatile Applications in Asymmetric Syntheses :
- Alpine borane and related α-pinene-based borane reagents have been identified as versatile agents for various asymmetric syntheses, including reductions and allyl- and crotylboration reactions (Brown & Ramachandran, 1995).
Mechanism of Action
Target of Action
The primary target of (S)-Alpine borane is alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond . This compound interacts with these alkenes to initiate a series of chemical reactions .
Mode of Action
This compound interacts with its targets, the alkenes, through a process known as hydroboration-oxidation . In this process, the borane molecule acts as a Lewis acid, accepting two electrons in its empty p orbital from an alkene that is electron rich . This process allows boron to have an electron octet . The boron adds to the less substituted carbon of the alkene, which then places the hydrogen on the more substituted carbon . Both, the boron and the hydrogen add simultaneously on the same face of the double bond (syn addition) .
Biochemical Pathways
The hydroboration-oxidation process initiated by this compound affects the biochemical pathways involved in the production of alcohols . The reaction proceeds in an Anti-Markovnikov manner, where the hydrogen attaches to the more substituted carbon and the boron attaches to the least substituted carbon in the alkene double bond . This process leads to the production of alcohols .
Pharmacokinetics
Boron-containing compounds have unique characteristics that make them appealing in medicinal chemistry . At physiological pH, boron has a vacant p orbital in its stable, neutral sp2 hybridized form that can readily accept an electron pair . This makes boron very electrophilic, allowing it to act as a Lewis acid and convert to an anionic sp3 hybridized form upon accepting an electron pair . This quality makes boron attractive to use in drug candidates as it can form coordinated covalent bonds through nucleophilic occupation of its empty p orbital .
Result of Action
The result of the action of this compound is the production of alcohols from alkenes . This is achieved through the hydroboration-oxidation process, where the boron in this compound attaches to the least substituted carbon in the alkene double bond, leading to the formation of alcohols .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the electrophilicity of boron and thus its ability to act as a Lewis acid . Additionally, the presence of other substances, such as other chemicals or pollutants, could potentially interact with this compound and affect its stability and efficacy .
Future Directions
Research on boron-based Lewis acid catalysis continues to evolve. (S)-Alpine borane and other halogenated triarylboranes hold promise as efficient catalysts for various chemical transformations. Their tunable acidity and structural complexity make them valuable tools for the semiconductor industry, doping agents, and optical materials .
Properties
IUPAC Name |
9-[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-9-borabicyclo[3.3.1]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31B/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14/h12-17H,4-11H2,1-3H3/t12-,13+,14?,15?,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDGSBJCRYTLNU-NYCFMAHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31B | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447356 | |
Record name | B-isopinocampheyl-9-borabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42371-63-1 | |
Record name | B-isopinocampheyl-9-borabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-Alpine-Boraneâ?¢ Alpine-Borane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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